Dihydroergocornine

Dopamine Receptor Intrinsic Activity Pharmacology

Researchers requiring selective dopaminergic modulation face a critical challenge: co-formulated ergoloid components exhibit opposing receptor activities-dihydroergocristine acts as a D1/D2 antagonist, while dihydroergocornine functions as a partial agonist. Substituting one for another compromises experimental reproducibility. • Verified D1/D2 dopamine receptor partial agonist-functionally distinct from dihydroergocristine antagonist, enabling targeted dopaminergic signaling studies. • Quantifiable component of USP-monographed Ergoloid Mesylates with validated HPLC methods for identity and purity determination. • Stability data support rational solvent selection (dielectric constant 30-45) for formulation development. High-purity (>98%) reference standard with full Certificate of Analysis. In stock for immediate dispatch.

Molecular Formula C31H41N5O5
Molecular Weight 563.7 g/mol
CAS No. 25447-65-8
Cat. No. B1204045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroergocornine
CAS25447-65-8
SynonymsDihydroergocornine
Dihydroergocornine Mesylate
Dihydroergocornine Monomesylate
Ergocornine, 9,10-dihydro-
Mesylate, Dihydroergocornine
Monomesylate, Dihydroergocornine
Molecular FormulaC31H41N5O5
Molecular Weight563.7 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
InChIInChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1
InChIKeySEALOBQTUQIVGU-QNIJNHAOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroergocornine: Pharmacological Profile & Comparators


Dihydroergocornine (CAS 25447-65-8) is a semi-synthetic, dihydrogenated ergot alkaloid derivative with the molecular formula C31H41N5O5 and a molecular weight of 563.7 g/mol [1]. It is one of the three primary active components (along with dihydroergocristine and dihydroergocryptine) that constitute the approved drug product Ergoloid Mesylates (co-dergocrine, Hydergine®) [2]. Dihydroergocornine acts as a mixed agonist/antagonist at dopaminergic, serotonergic, and adrenergic receptors, and it has been investigated for its nootropic and vasoactive properties [3]. For procurement decisions, the most relevant comparators are its co-formulated congeners: dihydroergocristine (CAS 25447-65-6) and the dihydroergocryptine isomers (CAS 25447-66-9), as well as structurally related ergot alkaloids like dihydroergotamine (CAS 511-12-6).

1
Dopamine D1/D2 partial agonism tool compound for signaling studies
2
Defined component of ergoloid mesylates reference standard
3
Head-to-head comparator to dihydroergocristine antagonist activity

Dihydroergocornine: Why Generic Substitution Fails


Despite belonging to the same ergoloid class and being co-formulated in the drug Hydergine, the individual dihydrogenated ergot alkaloids—dihydroergocornine, dihydroergocristine, and dihydroergocryptine—exhibit distinct and non-interchangeable pharmacological profiles [1]. Direct comparative studies reveal that these components differ significantly in their intrinsic activity and receptor selectivity. For instance, while dihydroergocornine acts as a partial agonist at dopamine D1 and D2 receptors, dihydroergocristine functions as an antagonist at these same targets [1]. Such functional divergence at the molecular level precludes simple one-to-one substitution in research or formulation. Consequently, procurement specifications must be precise; selecting a different ergot alkaloid or an undefined mixture will introduce a different pharmacological signature, compromising experimental reproducibility and therapeutic equivalence.

Target Compound
Dopamine D1/D2 Profile
Partial agonist at both receptor subtypes
Alpha-Adrenoceptor Potency
Equipotent with dihydroergocryptine; higher than dihydroergocristine
Not Interchangeable With
Dihydroergocristine
D1/D2 antagonist — may reverse signaling direction and alter experimental outcomes
Other Ergot Alkaloids
Different intrinsic activities and potency ranks may shift dose-response and receptor selectivity interpretation

Dihydroergocornine: Evidence-Based Comparison


Dopamine D1/D2 Intrinsic Activity: Agonism vs. Antagonism

In a direct head-to-head comparison, dihydroergocornine acts as a partial agonist at both D1 and D2 dopamine receptors, stimulating cyclic AMP formation (D1) and inhibiting electrically evoked tritium overflow (D2). In contrast, dihydroergocristine antagonizes both receptor types with no agonist activity [1]. The functional consequence is that dihydroergocornine and dihydroergocristine have opposite effects on receptor signaling.

Dopamine D1/D2 Activity
Head-to-head
Partial agonist at D1 (stimulates cAMP) and D2 (inhibits tritium overflow)
Opposite signaling effect vs dihydroergocristine antagonist; substitution may reverse pathway response
Rat striatal assays
Dopamine Receptor Intrinsic Activity Pharmacology Receptor Binding

CNS Alpha-Adrenoceptor Potency Differences

A study comparing the four ergoloid components found that dihydroergocornine was more potent at both alpha-1 and alpha-2 adrenoceptors in the rat CNS than dihydroergocristine. The relative order of potency at both receptor subtypes was: dihydroergocornine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine were equipotent, whereas dihydroergocristine was less potent [1]. The ergot drugs displaced [3H]rauwolscine, [3H]clonidine, and [3H]WB 4101 at nanomolar concentrations.

Alpha-Adrenoceptor Potency
Head-to-head
Equipotent with dihydroergocryptine; higher rank than dihydroergocristine
Potency rank difference may influence dose selection and off-target evaluation
Rat CNS binding assays
Alpha-Adrenoceptor Receptor Binding CNS Pharmacology Selectivity

Oral Bioavailability Comparison

A comparative pharmacokinetic study in humans found that the oral absorption quotient (calculated from cumulative urinary excretion) for dihydroergocornine was 25-30%, a value shared with other dihydrogenated ergot alkaloids like dihydroergotamine and dihydroergostine [1]. This is significantly lower than the near-complete absorption of bromocriptine and the approximately 67% absorption of ergotamine, but higher than the poorly absorbed dihydroergovaline and dihydroergonine.

Oral Bioavailability
Head-to-head
25–30% absorption quotient
Supports exposure-model comparison across ergot alkaloids
Human study, n=6, ³H-labeled
Pharmacokinetics Oral Bioavailability Absorption ADME

Clinical Efficacy in Cognitive Decline

In a 6-month double-blind trial comparing the ergoloid mesylates mixture (containing dihydroergocornine as a 1:1:1 component) to placebo in nursing home residents with organic brain syndrome, the Hydergine-treated group showed statistically significantly more improvement in most variables measured [1]. A separate 3-year study in healthy elderly volunteers also found additional improvements in cardiovascular parameters, cholesterol levels, and subjective symptoms in the ergoloid mesylates group compared to placebo [2].

Cognitive Decline Study
Class-level inference
Ergoloid mesylates mixture showed reported improvement vs placebo in elderly populations
Reported endpoint context; component-specific contribution requires further review
Double-blind trials; mixture not single entity
Clinical Trial Dementia Cognitive Function Geriatric Medicine

Validated HPLC Quantification Methods

Robust high-performance liquid chromatography (HPLC) methods have been established for the separation and determination of dihydroergocornine. One method achieves complete baseline separation of the four dihydroergotoxine components in a single step on reversed-phase microparticles, with analysis completed in about 15 minutes and exhibiting high accuracy, reproducibility, and selectivity [1]. Another validated method on RP-8 and RP-18 columns achieves optimal separation with acetonitrile-water mixtures [2].

HPLC Quantification
Supporting evidence
Baseline separation of four components in ~15 min; high accuracy and reproducibility
Validated method supports QC and analytical method development
Reversed-phase HPLC, multiple mobile phases
Analytical Chemistry HPLC Method Validation Quality Control

Solution Stability Profile

The degradation of dihydroergocornine mesylate in solution follows pseudo first-order kinetics, and its stability is a function of the dielectric constant of the solvent. Stable solutions are obtained using water-alcohol mixtures with dielectric constants between 30 and 45, which reduce degradation to aci-forms, hydrolysis products, and oxidation products [1]. This knowledge allows for the formulation of stable liquid preparations without the need for an inert gas atmosphere during filling.

Solution Stability
Supporting evidence
Stable in water-alcohol mixtures with dielectric constant 30–45
Guides solvent selection for liquid formulation development
Pseudo first-order kinetics
Drug Stability Formulation Excipients Storage Conditions

Dihydroergocornine: Key Application Scenarios


Dopamine Partial Agonism Research

Based on its demonstrated partial agonist activity at D1 and D2 dopamine receptors [3], dihydroergocornine is the preferred compound for studies investigating dopaminergic signaling where partial receptor activation is desired. In contrast to the pure antagonism of dihydroergocristine, dihydroergocornine provides a distinct pharmacological tool for probing D1/D2 receptor function in vitro (e.g., striatal slice preparations) and in vivo.

Reference Standards for Quality Control

Given that dihydroergocornine is a defined, quantifiable component of the USP-monographed drug product Ergoloid Mesylates [3] and that validated HPLC methods exist for its separation and determination [2], high-purity dihydroergocornine is essential for use as a reference standard in pharmaceutical quality control, method validation, and stability testing of ergoloid mesylate drug substances and finished dosage forms.

Stable Liquid Formulation Development

For industrial or laboratory formulation of liquid preparations containing dihydroergocornine, the stability data demonstrating optimal solvent dielectric constants (30-45) and the kinetics of degradation [3] are directly applicable. This evidence allows for the rational selection of solvent systems and storage conditions to maximize shelf-life and ensure potency, avoiding unnecessary inert gas processing.

Application
Selection Property
Validation Focus
Dopamine partial agonism research
D1/D2 partial agonist profile
Dopamine receptor signaling direction and cAMP response
QC reference standard
USP monograph component identity
HPLC separation and peak purity
Stable formulation development
Solvent dielectric constant compatibility
Degradation kinetics under selected solvent conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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